![molecular formula C14H16N6O2S2 B3016431 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-29-5](/img/structure/B3016431.png)
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Scientific Research Applications
- Triazolo[4,3-b]pyridazine derivatives have been investigated for their anticancer properties. Researchers have designed new pyrrolo[2,1-f][1,2,4]triazines, leading to the discovery of selective PI3Kα inhibitors, such as compound 37 (CYH33) with potent activity against cancer cells .
- Some triazolo[4,3-b]pyridazine analogues exhibit anti-inflammatory and analgesic effects. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) demonstrated these activities .
- The triazole nucleus is present in various drug classes, including antibacterial agents. Researchers have explored hybrid molecules by substituting different pharmacophores, aiming to combat multidrug-resistant pathogens .
- Commercially available triazole-containing drugs like fluconazole and voriconazole are widely used as antifungal agents. The triazole moiety plays a crucial role in their activity .
- Substituted 1,2,4-triazole analogues have been studied for their antioxidant properties. The literature-based design of triazole moieties has led to investigations into their potential as antioxidants .
- Thiophene derivatives, which are part of the triazolo[4,3-b]pyridazine structure, have applications beyond the triazole ring. For example, 2-butylthiophene and 2-octylthiophene serve as metal complexing agents and are involved in the development of insecticides .
Anticancer Potential
Anti-Inflammatory and Analgesic Activities
Antibacterial Agents
Antifungal Properties
Antioxidant Potential
Metal Complexing Agents and Insecticides
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed biological activities.
Biochemical Pathways
For example, some triazole compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico studies of similar compounds, such as sulfonyl piperazine-integrated triazole conjugates, have suggested that they possess drug-like properties .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and more .
properties
IUPAC Name |
3-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-15-16-12-4-5-13(17-20(11)12)18-6-8-19(9-7-18)24(21,22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHTEGBCBGNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
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